molecular formula C9H18F3N3O3 B13030526 (S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate

(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate

Cat. No.: B13030526
M. Wt: 273.25 g/mol
InChI Key: BWCPBDXOJGULJG-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both amino and amide functional groups, as well as a trifluoroacetate moiety. These structural features contribute to its reactivity and potential utility in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2,6-diaminohexanoic acid and N-methylamine.

    Amidation Reaction: The (S)-2,6-diaminohexanoic acid is reacted with N-methylamine under controlled conditions to form (S)-2,6-diamino-N-methylhexanamide.

    Trifluoroacetylation: The resulting amide is then treated with trifluoroacetic anhydride to introduce the trifluoroacetate group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The amino and amide groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The trifluoroacetate moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,6-Diaminohexanoic acid: Lacks the N-methyl and trifluoroacetate groups.

    N-Methylhexanamide: Lacks the amino groups and trifluoroacetate moiety.

    2,2,2-Trifluoroacetamide: Lacks the amino and N-methyl groups.

Uniqueness

(S)-2,6-Diamino-N-methylhexanamide2,2,2-trifluoroacetate is unique due to the presence of both amino and amide functional groups, as well as the trifluoroacetate moiety

Properties

Molecular Formula

C9H18F3N3O3

Molecular Weight

273.25 g/mol

IUPAC Name

(2S)-2,6-diamino-N-methylhexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H17N3O.C2HF3O2/c1-10-7(11)6(9)4-2-3-5-8;3-2(4,5)1(6)7/h6H,2-5,8-9H2,1H3,(H,10,11);(H,6,7)/t6-;/m0./s1

InChI Key

BWCPBDXOJGULJG-RGMNGODLSA-N

Isomeric SMILES

CNC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CNC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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